molecular formula C24H25D8N3O4 B602535 Ranolazine-D8 CAS No. 1092804-88-0

Ranolazine-D8

カタログ番号: B602535
CAS番号: 1092804-88-0
分子量: 435.59
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ranolazine-D8 is a deuterated form of ranolazine, a piperazine derivative used primarily as an anti-anginal agent. Ranolazine is known for its ability to alleviate chronic angina by inhibiting the late sodium current in cardiac cells, which helps to reduce intracellular sodium and calcium overload. This mechanism is distinct from other anti-anginal drugs, making ranolazine a unique therapeutic option .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ranolazine involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

    Formation of the piperazine ring: This involves the reaction of appropriate amines with dihaloalkanes under basic conditions to form the piperazine ring.

    Substitution reactions: The piperazine ring is then subjected to substitution reactions with various electrophiles to introduce the desired functional groups.

    Deuteration: For Ranolazine-D8, deuterium atoms are introduced at specific positions to replace hydrogen atoms.

Industrial Production Methods

Industrial production of ranolazine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

化学反応の分析

Types of Reactions

Ranolazine-D8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, N-oxides, and reduced forms of ranolazine .

科学的研究の応用

Pharmacokinetic Properties

The pharmacokinetic profile of Ranolazine-D8 indicates that the incorporation of deuterium can alter the drug's metabolism. Studies suggest that deuterated compounds often exhibit slower metabolic rates, potentially leading to prolonged drug action and reduced frequency of dosing. This property is particularly beneficial for patients requiring consistent therapeutic levels without the peaks and troughs associated with conventional formulations .

Treatment of Angina Pectoris

Ranolazine has been extensively studied for its effectiveness in reducing angina attacks. A significant study involving 1,101 patients demonstrated that treatment with ranolazine led to a reduction in weekly angina attacks from an average of 3.6 to 0.4, alongside decreased use of short-acting nitrates . The application of this compound could potentially enhance these outcomes due to its improved pharmacokinetic properties.

Efficacy in Diabetic Patients

In patients with type 2 diabetes and chronic angina, ranolazine has shown promise not only in reducing angina frequency but also in improving glycemic control. A randomized trial indicated that ranolazine significantly decreased the need for sublingual nitroglycerin among diabetic patients who remained symptomatic despite treatment with other antianginal agents . The use of this compound may further optimize these benefits by providing a more stable plasma concentration.

Real-World Data Analysis

A non-interventional study assessed ranolazine's effectiveness in real-world settings, revealing that patients experienced significant improvements in quality of life and Canadian Cardiovascular Society angina classification scores following treatment . The incorporation of this compound could enhance these results due to its expected pharmacological advantages.

Extended-Release Formulations

Research into extended-release formulations of ranolazine indicates that they maintain therapeutic concentrations over longer periods, which is crucial for managing chronic conditions like angina . The development of extended-release formulations utilizing this compound could further improve patient adherence and outcomes.

Comparative Data Table

Study Population Intervention Outcomes
Real-World Data Study1101 patients with anginaRanolazineReduced weekly angina attacks (3.6 to 0.4)
TERISA TrialDiabetic patientsRanolazine vs PlaceboReduced nitroglycerin use
Pharmacokinetic StudyHealthy volunteersThis compoundSlower metabolism, prolonged action

作用機序

Ranolazine-D8 exerts its effects primarily by inhibiting the late sodium current (INa) in cardiac cells. This inhibition reduces intracellular sodium levels, which in turn decreases calcium overload through the sodium-calcium exchanger. The reduction in calcium overload helps to alleviate myocardial ischemia and reduce angina symptoms. Additionally, ranolazine has been shown to have anti-arrhythmic properties by stabilizing the cardiac action potential .

類似化合物との比較

Similar Compounds

Uniqueness of Ranolazine-D8

This compound is unique due to its specific mechanism of action targeting the late sodium current, which is distinct from other anti-anginal agents. This unique mechanism allows it to be used in combination with other therapies without significant hemodynamic effects, making it a valuable option for patients with chronic angina .

生物活性

Ranolazine-D8 is a deuterated form of ranolazine, an FDA-approved medication primarily used for the management of chronic angina. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

Ranolazine exerts its effects mainly through the inhibition of late sodium channels (INa) in cardiac myocytes. This action leads to a reduction in intracellular sodium and calcium levels, thereby decreasing myocardial oxygen consumption without significantly affecting heart rate or blood pressure . The mechanisms can be summarized as follows:

  • Inhibition of Late Sodium Current : Ranolazine selectively inhibits late INa, which is crucial during ischemic conditions, thus protecting cardiac myocytes from calcium overload .
  • Metabolic Modulation : It promotes glucose oxidation over fatty acid oxidation, enhancing ATP production efficiency during ischemia .
  • Effects on Potassium Channels : Ranolazine also influences potassium currents, which may contribute to its antiarrhythmic properties by prolonging the action potential duration .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of ranolazine but with variations due to deuteration:

  • Absorption : Peak plasma concentrations are typically reached within 2 to 6 hours post-administration.
  • Distribution : The volume of distribution ranges from 85 to 180 L, indicating extensive tissue binding.
  • Metabolism : Primarily metabolized by CYP3A4 with multiple metabolites identified in plasma and urine .

Clinical Efficacy

This compound has been studied for its efficacy in treating various cardiac conditions. Notable findings include:

  • Chronic Angina Management : In a study involving patients with chronic stable angina, ranolazine significantly improved exercise tolerance and reduced angina frequency compared to placebo .
  • Quality of Life Improvement : Patients reported enhanced quality of life metrics as measured by the Seattle Angina Questionnaire (SAQ) and SF-12 scores .
  • Antiarrhythmic Effects : Clinical trials have demonstrated that ranolazine reduces the frequency of ventricular tachycardia (VT) episodes and improves outcomes in patients with ischemic heart disease .

Safety Profile

Ranolazine is generally well-tolerated, with a safety profile that includes minimal side effects. Common adverse effects noted in clinical studies include dizziness, nausea, and constipation. Importantly, it has shown a favorable safety profile among elderly patients and those with renal impairments .

MechanismDescription
Late Sodium Current InhibitionReduces intracellular calcium overload during ischemia
Metabolic ModulationShifts substrate utilization from fatty acids to glucose for more efficient ATP production
Potassium Channel EffectsProlongs action potential duration, potentially reducing arrhythmias

Table 2: Clinical Trial Outcomes

StudyPopulationOutcome MeasureResult
MARISA Trial191 patients with anginaExercise durationSignificant increase vs. placebo
RANGER StudyPatients with stable anginaQuality of Life (SAQ)Improved scores in both treatment groups
Ventricular Arrhythmias ReviewVarious studiesVT episodesSignificant reduction with ranolazine

Case Studies

  • Case Study on Chronic Angina : A retrospective analysis involving 53 patients treated with ranolazine showed significant improvements in angina symptoms and quality of life metrics compared to a control group receiving standard care .
  • Case Report on Ventricular Tachycardia : In a cohort study focusing on patients with recurrent VT, ranolazine was associated with a notable decrease in the frequency of VT episodes requiring intervention .

特性

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZUWKNUAPSZ-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.0 g of 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl suspended in 50 ml of ether is stirred with excess dilute aqueous potassium carbonate solution until the salt is completely dissolved. The organic layer is then separated, washed twice with water, dried over magnesium sulfate and evaporated to yield 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine as the free base.
Name
1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3.5 g of 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt in water (50 ml) is adjusted to pH 12 with ammonium hydroxide solution and extracted with methylene chloride. The methylene chloride is evaporated to afford 3 g of 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine as the free base.
Name
1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine acetate (1.0 g) is dissolved in 50 ml 50% aqueous sulfuric acid, and the solution evaporated to dryness. The product is suspended in ethanol and filtered, air dried and recrystallized from methanol/acetone to yield 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine.2HSO4.
Name
1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine acetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。